Methyl 5-((tert-butoxycarbonyl)amino)-1-methyl-2-(trifluoromethyl)-1H-imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-((tert-butoxycarbonyl)amino)-1-methyl-2-(trifluoromethyl)-1H-imidazole-4-carboxylate is a complex organic compound that features a trifluoromethyl group, an imidazole ring, and a tert-butoxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((tert-butoxycarbonyl)amino)-1-methyl-2-(trifluoromethyl)-1H-imidazole-4-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((tert-butoxycarbonyl)amino)-1-methyl-2-(trifluoromethyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 5-((tert-butoxycarbonyl)amino)-1-methyl-2-(trifluoromethyl)-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of Methyl 5-((tert-butoxycarbonyl)amino)-1-methyl-2-(trifluoromethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The tert-butoxycarbonyl-protected amino group can be deprotected under acidic conditions, revealing the active amine that can form covalent bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoate: Similar in having a tert-butoxycarbonyl-protected amino group but differs in the core structure.
Methyl ®-3-((tert-butoxycarbonyl)amino)-5-oxopentanoate: Another compound with a tert-butoxycarbonyl-protected amino group, differing in stereochemistry.
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)-6-methoxyisonicotinate: Contains a tert-butoxycarbonyl-protected amino group and a methoxy group.
Uniqueness
Methyl 5-((tert-butoxycarbonyl)amino)-1-methyl-2-(trifluoromethyl)-1H-imidazole-4-carboxylate is unique due to the presence of the trifluoromethyl group and the imidazole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H16F3N3O4 |
---|---|
Molecular Weight |
323.27 g/mol |
IUPAC Name |
methyl 1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C12H16F3N3O4/c1-11(2,3)22-10(20)17-7-6(8(19)21-5)16-9(18(7)4)12(13,14)15/h1-5H3,(H,17,20) |
InChI Key |
AVTBSWHUFHHCDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=C(N1C)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.